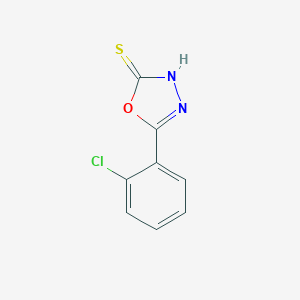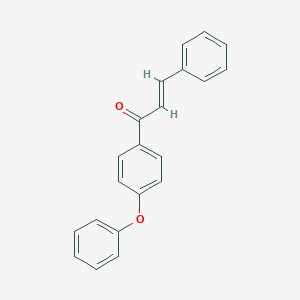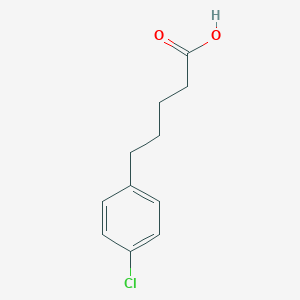
5-(4-Chlorophenyl)pentanoic acid
Übersicht
Beschreibung
5-(4-Chlorophenyl)pentanoic acid is a chemical compound with the molecular formula C11H13ClO2 . It is a medium-chain fatty acid .
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)pentanoic acid involves a seven-step reaction sequence . The compound was synthesized by homologation at the carboxyl end of baclofen .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)pentanoic acid has been determined using single-crystal X-ray diffraction and DFT calculations . The InChI code for the compound is 1S/C11H13ClO2/c12-10-7-5-9 (6-8-10)3-1-2-4-11 (13)14/h5-8H,1-4H2, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involving 5-(4-Chlorophenyl)pentanoic acid are complex. For instance, N-Boc-protected (4R, 5R)-4- (4-chlorophenyl)-5-hydroxy-2-piperidone was deoxygenated via a modified Barton-McCombie reaction to give N-Boc-protected ®-4- (4-chlorophenyl)-2-piperidone .Physical And Chemical Properties Analysis
5-(4-Chlorophenyl)pentanoic acid has a molecular weight of 212.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . The exact mass of the compound is 212.0604073 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications : One of the significant applications of derivatives of 5-(4-Chlorophenyl)pentanoic acid is in pharmacology. A study by Karla et al. (1999) synthesized and examined the pharmacology of baclofen homologues, including 5-amino-4-(4-chlorophenyl)pentanoic acid. These compounds were found to have varying degrees of affinity for GABA receptors, with specific enantiomers exhibiting different pharmacological effects, such as inhibiting GABAB binding and affecting electrically induced contractions of the guinea pig ileum【Karla, Ebert, Thorkildsen, Herdeis, Johansen, Nielsen, & Krogsgaard‐Larsen, 1999】(source).
X-ray Imaging Applications : Gopan et al. (2021) synthesized a radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, demonstrating its potential for X-ray imaging applications. This compound, derived from 4,4-bis(4-hydroxyphenyl)pentanoic acid, showed substantial radiopacity and was noncytotoxic to L929 fibroblast cells, making it a candidate for clinical X-ray imaging【Gopan, Susan, Jayadevan, & Joseph, 2021】(source).
Chemical Transformations : Research has also focused on chemical transformations involving pentanoic acid derivatives. For instance, Al‐Naji et al. (2020) studied the conversion of γ-valerolactone into pentanoic acid in the presence of aqueous formic acid, using bifunctional catalysts. This study highlights the role of pentanoic acid in sustainable chemical processes, emphasizing its industrial relevance【Al‐Naji, Van Aelst, Liao, d'Hullian, Tian, Wang, Gläser, & Sels, 2020】(source).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYNOIVMWZJAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
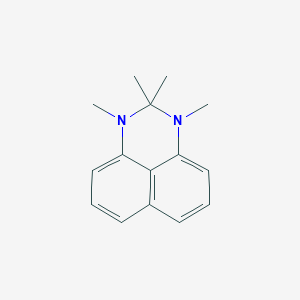
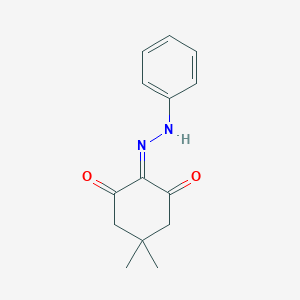
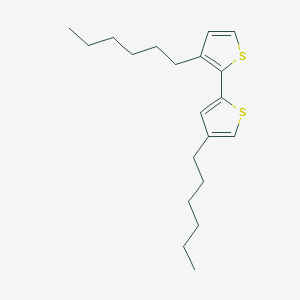
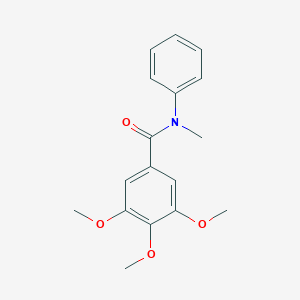
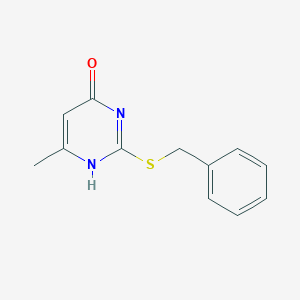
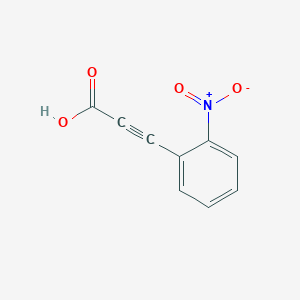
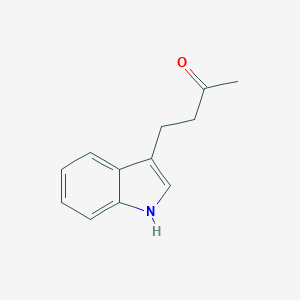
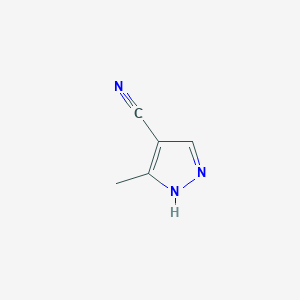
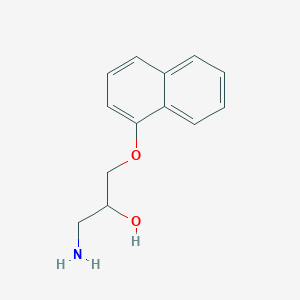
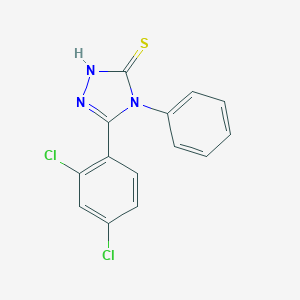
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
